molecular formula C13H15N3O5S B4762431 2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

Cat. No. B4762431
M. Wt: 325.34 g/mol
InChI Key: RXSYHXVKUXMOPH-UHFFFAOYSA-N
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Description

"2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide" is a complex organic molecule that falls within the category of quinoxalines, a class of heterocyclic aromatic compounds with a wide range of chemical and biological properties. These compounds are of significant interest due to their diverse pharmacological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoxaline derivatives involves several key steps, starting from basic reactants to the formation of the quinoxaline core, followed by functionalization to introduce specific substituents. For instance, the synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives can be achieved through the reaction of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione, which is then subjected to chlorosulfonation and further reacted with hydrazine hydrate (Festus & Craig, 2021).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including our compound of interest, is characterized by the presence of a fused two-ring system consisting of a benzene ring and a pyrazine ring. The structural analysis often involves X-ray crystallography to determine the precise arrangement of atoms and the geometry around the quinoxaline core. Intramolecular interactions, such as hydrogen bonding, can significantly influence the molecular conformation and, consequently, the compound's reactivity and properties.

Chemical Reactions and Properties

Quinoxaline derivatives undergo a variety of chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are pivotal for further derivatization and functionalization of the quinoxaline core. The chemical properties of these compounds are largely influenced by the nature of substituents attached to the quinoxaline ring, affecting their electronic distribution, stability, and reactivity.

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as melting point, boiling point, solubility, and crystal structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and the intermolecular forces present. For example, the introduction of sulfonamide groups can enhance water solubility, making these compounds more suitable for various applications, including pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of "2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide" and related derivatives are influenced by their functional groups. The presence of dioxo, tetrahydrofuran, and sulfonamide moieties contributes to the compound's acidity, basicity, and potential to form hydrogen bonds. These properties play a significant role in the compound's biological activity and interactions with biological targets.

properties

IUPAC Name

2,3-dioxo-N-(oxolan-2-ylmethyl)-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c17-12-13(18)16-11-6-9(3-4-10(11)15-12)22(19,20)14-7-8-2-1-5-21-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSYHXVKUXMOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydroxy-N-(tetrahydrofuran-2-ylmethyl)quinoxaline-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
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2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Reactant of Route 3
2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Reactant of Route 4
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2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Reactant of Route 5
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2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Reactant of Route 6
2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

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